molecular formula C12H12ClF3O B14045573 1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one

1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14045573
M. Wt: 264.67 g/mol
InChI Key: LQFOLBMMEQFFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound that belongs to the class of chlorinated ketones It is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethyl-4-(trifluoromethyl)benzene and chloroacetone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up the reaction and optimizing the conditions to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

    Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in addition reactions with nucleophiles, such as Grignard reagents, to form tertiary alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The chloro group and the trifluoromethyl group contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:

    1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one: This compound has a trifluoromethoxy group instead of an ethyl group, which may affect its reactivity and applications.

    1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one: This compound has a trifluoromethylthio group, which can influence its chemical and biological properties.

Properties

Molecular Formula

C12H12ClF3O

Molecular Weight

264.67 g/mol

IUPAC Name

1-chloro-1-[3-ethyl-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C12H12ClF3O/c1-3-8-6-9(11(13)7(2)17)4-5-10(8)12(14,15)16/h4-6,11H,3H2,1-2H3

InChI Key

LQFOLBMMEQFFGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(C(=O)C)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.